Product packaging for (1S,2R)-2-(Methylamino)cyclohexanol(Cat. No.:CAS No. 112708-89-1)

(1S,2R)-2-(Methylamino)cyclohexanol

Cat. No.: B169133
CAS No.: 112708-89-1
M. Wt: 129.2 g/mol
InChI Key: HILGAVODIXBHHR-RQJHMYQMSA-N
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Description

Significance of Chiral β-Aminoalcohols in Asymmetric Synthesis

Chiral β-aminoalcohols are organic compounds containing both an amino group and a hydroxyl group attached to adjacent carbon atoms, with at least one of these carbons being a stereocenter. This structural motif is prevalent in numerous natural products and pharmaceutically active compounds. Their significance in asymmetric synthesis stems primarily from their utility as catalysts, ligands for metal-based catalysts, and chiral auxiliaries.

The strategic placement of the amino and hydroxyl groups allows them to form stable five-membered chelate rings with metal centers. When a chiral β-aminoalcohol is used as a ligand, it creates a well-defined, asymmetric environment around the metal catalyst. This chiral pocket dictates the facial selectivity of an approaching substrate, leading to the preferential formation of one enantiomer of the product over the other.

One of the most prominent applications of these compounds is in the asymmetric transfer hydrogenation (ATH) of ketones and imines. rsc.orgorganic-chemistry.org In these reactions, a transition metal complex, typically ruthenium(II), is coordinated with a chiral β-aminoalcohol ligand. researchgate.netecust.edu.cn This catalytic system facilitates the reduction of a prochiral ketone or imine to a chiral alcohol or amine with high levels of enantioselectivity. rsc.orgorganic-chemistry.org The operational simplicity and use of safe hydrogen donors like isopropanol (B130326) or formic acid make ATH a widely adopted methodology. rsc.org

Furthermore, chiral β-aminoalcohols are effective catalysts for the enantioselective addition of organometallic reagents, such as diethylzinc, to aldehydes. nih.gov This reaction is a reliable method for producing chiral secondary alcohols, which are valuable synthetic intermediates. The aminoalcohol coordinates to the zinc reagent, forming a chiral complex that subsequently delivers the alkyl group to the aldehyde in a stereocontrolled manner. The table below summarizes key applications of chiral β-aminoalcohols in asymmetric synthesis.

Asymmetric ReactionRole of β-AminoalcoholMetal/ReagentProduct Type
Transfer HydrogenationChiral LigandRuthenium (Ru)Chiral Alcohols/Amines
Addition to AldehydesChiral Ligand/CatalystDiethylzinc (Et₂Zn)Chiral Secondary Alcohols
Addition to IminesChiral LigandDialkylzinc (R₂Zn)Chiral Amines
Ring-Opening of EpoxidesChiral LigandVarious MetalsChiral β-Aminoalcohols

Overview of (1S,2R)-2-(Methylamino)cyclohexanol as a Chiral Scaffold for Academic Research

This compound is a specific chiral β-aminoalcohol built upon a cyclohexane (B81311) framework. The "(1S,2R)" designation defines the absolute stereochemistry at the two chiral centers, C-1 (bearing the hydroxyl group) and C-2 (bearing the methylamino group), resulting in a trans relationship between these two functional groups. This rigid cyclic structure makes it an excellent chiral scaffold—a core molecular framework from which a variety of more complex chiral ligands and auxiliaries can be synthesized.

The synthesis of the racemic trans-2-(methylamino)cyclohexanol is commonly achieved through the ring-opening of cyclohexene (B86901) oxide with methylamine. The enantiomerically pure (1S,2R) form can then be obtained through resolution of the racemic mixture, for instance, by using a chiral resolving agent like mandelic acid.

The true value of this compound in academic research lies in its role as a precursor. Researchers modify its structure to create novel, more sterically demanding, or electronically tuned ligands for specific asymmetric transformations. For instance, derivatives of the aminocyclohexanol core have been successfully employed in catalysis. In one study, a terpene-based derivative, (1S,2S,4R)-1-methyl-4-(1-methylethenyl)-2-(methylamino)cyclohexanol, was used as a ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones, affording chiral secondary alcohols with good yields and moderate enantioselectivities. researchgate.netresearchgate.net Another related pyrrolidinyl derivative demonstrated efficacy in the enantioselective addition of alkynyl zinc reagents to aldehydes. researchgate.net

These studies highlight how the fundamental chirality of the (1S,2R)-2-(amino)cyclohexanol backbone can be translated into effective stereocontrol in catalytic reactions. The performance of ligands derived from this and closely related scaffolds is detailed in the following table.

Derived Ligand StructureReaction TypeSubstrate ExampleMax. Yield (%)Max. Enantiomeric Excess (ee %)Reference
(1S,2S,4R)-1-methyl-4-(1-methylethenyl)-2-(methylamino)cyclohexanolAsymmetric Transfer HydrogenationAromatic KetonesExcellent71% researchgate.netresearchgate.net
(1R,2R,5S)-2-methyl-5-(1-methylethenyl)-2-(1-pyrrolidinyl)cyclohexanolEnantioselective Alkynyl Zinc AdditionAromatic/Aliphatic AldehydesGood60% researchgate.net

The accessibility of the this compound scaffold and the ease with which it can be chemically modified ensure its continued relevance in the exploration of new asymmetric catalytic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B169133 (1S,2R)-2-(Methylamino)cyclohexanol CAS No. 112708-89-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R)-2-(methylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILGAVODIXBHHR-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Analysis and Conformational Landscape of 1s,2r 2 Methylamino Cyclohexanol

Absolute Configuration and Diastereomeric Relationships within Cyclohexyl Aminoalcohol Derivatives

(1S,2R)-2-(Methylamino)cyclohexanol is a chiral molecule, meaning it is non-superimposable on its mirror image. The designation (1S,2R) precisely describes the absolute configuration at its two stereocenters, C1 (bearing the hydroxyl group) and C2 (bearing the methylamino group), according to the Cahn-Ingold-Prelog priority rules.

The presence of two stereocenters in the 2-(Methylamino)cyclohexanol structure gives rise to four possible stereoisomers, which exist as two pairs of enantiomers.

(1S,2R) and (1R,2S): These are enantiomers, being non-superimposable mirror images of each other. They belong to the trans diastereomeric group, where the hydroxyl and methylamino groups are on opposite sides of the cyclohexane (B81311) ring plane.

(1S,2S) and (1R,2R): This is the other pair of enantiomers. nih.govbldpharm.com They constitute the cis diastereomeric group, with both substituents on the same side of the ring plane.

Diastereomers, such as (1S,2R) and (1S,2S), have different spatial arrangements of atoms and thus exhibit distinct physical and chemical properties. The relationship between these stereoisomers is fundamental to understanding their behavior in chiral environments.

StereoisomerAbsolute Configuration (C1, C2)Diastereomeric GroupRelationship to (1S,2R)
This compoundS, RtransIdentity
(1R,2S)-2-(Methylamino)cyclohexanolR, StransEnantiomer
(1S,2S)-2-(Methylamino)cyclohexanolS, ScisDiastereomer
(1R,2R)-2-(Methylamino)cyclohexanolR, RcisDiastereomer

Conformational Preferences and Interconversion Dynamics of the Cyclohexane Ring in Aminoalcohols

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation. msu.edu This chair structure can undergo a "ring flip" to an alternative chair conformation. In substituted cyclohexanes, these two chair conformers are often not equivalent in energy. msu.edujove.com The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring) positions.

Generally, substituents prefer the more spacious equatorial position to minimize steric strain. msu.edulibretexts.org This strain arises from unfavorable interactions, particularly 1,3-diaxial interactions, where an axial substituent experiences steric crowding from the two axial hydrogens on the same side of the ring. msu.edujove.comlibretexts.org

For this compound, a trans-1,2-disubstituted cyclohexane, the two chair conformations are:

Di-equatorial (e,e): Both the hydroxyl and methylamino groups occupy equatorial positions. This is generally the most stable conformation for 1,2-trans isomers, as it minimizes steric hindrance. libretexts.org

Di-axial (a,a): Both substituents are in axial positions. This conformation is significantly less stable due to the presence of multiple 1,3-diaxial interactions for both groups.

The equilibrium between these two conformers heavily favors the di-equatorial arrangement. The energy difference is substantial enough that, at room temperature, the molecule exists almost exclusively in the (e,e) conformation. The interconversion (ring flip) still occurs rapidly, but the population of the di-axial conformer is negligible.

Intramolecular Interactions Influencing this compound Conformation

The preferred conformation of this compound is not solely dictated by steric bulk; more subtle intramolecular forces are at play.

Aminoalcohols possess both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen of the amino group), allowing for the possibility of an intramolecular hydrogen bond (IMHB). frontiersin.org In the di-equatorial conformation of the (1S,2R) isomer, the spatial arrangement of the -OH and -NHCH3 groups is gauche, which is conducive to the formation of an O-H···N hydrogen bond.

Steric effects are a primary driver of conformational preference in cyclohexanes. The tendency of a substituent to favor the equatorial position can be quantified by its "A-value," which represents the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. Larger A-values indicate a stronger preference for the equatorial position due to greater 1,3-diaxial repulsion. libretexts.org

SubstituentApproximate A-value (kcal/mol)Steric Preference
-OH (Hydroxyl)0.9 - 1.0Strong Equatorial
-NHCH3 (Methylamino)~1.7 - 2.1Very Strong Equatorial
-CH3 (Methyl)1.74Very Strong Equatorial

Note: The A-value for -NHCH3 is estimated to be similar to or slightly larger than that for a methyl group due to the size and lone pair of the nitrogen atom.

In the highly disfavored di-axial conformer of this compound, both the hydroxyl and methylamino groups would be in axial positions, leading to significant steric strain from 1,3-diaxial interactions. The cumulative steric strain makes this conformation energetically prohibitive. The strong preference of both groups for the equatorial position ensures the dominance of the di-equatorial conformer, where these steric repulsions are minimized. libretexts.orgresearchgate.net

Advanced Spectroscopic Techniques for Stereochemical and Conformational Elucidation

A variety of sophisticated analytical methods are employed to experimentally determine and verify the stereochemistry and conformational landscape of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution. longdom.org

¹H NMR: The coupling constants (J-values) between adjacent protons on the cyclohexane ring can distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships, providing direct evidence for the chair conformation and the orientation of substituents. The chemical shifts of protons adjacent to the electronegative oxygen and nitrogen atoms are also diagnostic. stackexchange.comstudy.com

¹³C NMR: The chemical shifts of the ring carbons are sensitive to the conformational state.

2D NMR (COSY, NOESY): Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space interactions between protons, providing definitive proof of relative stereochemistry and spatial proximity, such as the nearness of equatorial substituents in the preferred conformer.

X-ray Crystallography: This technique provides an unambiguous determination of the molecular structure in the solid state. wikipedia.org If a suitable crystal can be grown, X-ray diffraction analysis can yield precise bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the molecule's preferred conformation and absolute stereochemistry. nih.govnih.govyoutube.comyoutube.com

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy can probe the vibrational modes of the molecule. longdom.org The position of the O-H stretching frequency in the IR spectrum can indicate the presence and strength of hydrogen bonding. A broadened peak at a lower frequency compared to a free hydroxyl group is characteristic of hydrogen bonding. study.com

Chiroptical Methods: Techniques like Circular Dichroism (CD) are sensitive to the chiral nature of the molecule and can be used to distinguish between enantiomers. nih.gov

Computational Chemistry: Theoretical calculations, using methods like Density Functional Theory (DFT) or ab initio methods, are used to model the potential energy surface of the molecule. nih.govnih.gov These calculations can predict the relative energies of different conformers, estimate the energy barriers for interconversion, and visualize the molecular orbitals involved in intramolecular interactions like hydrogen bonding, complementing experimental findings. frontiersin.orgnih.gov

Advanced Synthetic Methodologies for 1s,2r 2 Methylamino Cyclohexanol and Its Stereoisomers

Stereoselective and Enantioselective Synthetic Routes to Cyclohexyl Aminoalcohols

The construction of the chiral 1,2-aminoalcohol motif on a cyclohexane (B81311) scaffold can be approached through several distinct strategies, each offering unique advantages in controlling stereochemistry. These methods include the desymmetrization of meso-substrates, the diastereoselective functionalization of chiral precursors, and the use of biocatalysis.

One of the most direct and powerful strategies for synthesizing trans-1,2-aminoalcohols is the catalytic asymmetric ring-opening (ARO) of meso-epoxides like cyclohexene (B86901) oxide with an amine nucleophile. nih.gov This approach is highly atom-economical and establishes both stereocenters in a single step. The success of this reaction hinges on the use of a chiral catalyst that can differentiate between the two enantiotopic carbons of the epoxide ring.

Various catalytic systems have been developed for this purpose. Chiral metal-salen complexes, particularly those involving Cr(III) and Co(III), are well-established for the ARO of epoxides with nucleophiles like azides, which can subsequently be reduced to the corresponding amine. mdpi.com More directly, chiral metal-organic frameworks (MOFs) have been employed as heterogeneous catalysts for the ARO of cyclohexene oxide with N-methylaniline, achieving good yields and high enantioselectivity (up to 85% ee). nih.gov Similarly, a titanium-BINOL complex has been shown to catalyze the ARO of cyclohexene oxide with various anilines, producing trans-β-amino alcohols in high yields, albeit with moderate enantioselectivity (up to 56% ee) under microwave irradiation. iitm.ac.in The choice of metal, ligand, solvent, and nucleophile all play a critical role in determining the efficiency and stereochemical outcome of the reaction. nih.govmdpi.com

Table 1: Catalytic Systems for Asymmetric Ring-Opening of Cyclohexene Oxide
Catalyst SystemNucleophileYieldEnantiomeric Excess (ee)Reference
(R)-CuMOF-1N-methylaniline86%85% nih.gov
Ti-(S)-BINOL ComplexAnilines80-95%49-56% iitm.ac.in
Co-salen Complex4-arylpiperidinesGoodGood to Excellent mdpi.com

Reductive amination is a versatile method for forming C-N bonds. In the context of chiral aminoalcohol synthesis, this strategy can be applied through the asymmetric reductive amination of α-hydroxy ketones. This process involves the condensation of the ketone with an amine (e.g., methylamine) to form an enamine or iminium intermediate, which is then reduced stereoselectively. The stereocontrol can be induced by a chiral catalyst during the reduction step.

Biocatalysis offers a particularly effective approach. Engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of α-hydroxy ketones, using ammonia (B1221849) as the amino donor. frontiersin.org These enzymatic systems provide excellent stereoselectivity (often >99% ee) under mild reaction conditions, presenting a green and efficient alternative to traditional chemical methods. frontiersin.org While many examples focus on ammonia, protein engineering can adapt these enzymes for use with other amines. Chemical methods, such as those employing bimetallic catalysts like Rh-Ni, have shown high efficiency for the reductive amination of cyclohexanone (B45756) to produce cyclohexylamine, demonstrating the potential for such catalysts in related transformations. mdpi.com

An alternative strategy involves the stereoselective reduction of a prochiral ketone precursor that already contains the amino group, such as 2-(methylamino)cyclohexanone. In this approach, the existing stereocenter (if the precursor is chiral) or the amino group itself directs the stereochemical outcome of the ketone reduction. The goal is to control the diastereoselectivity of the reduction to favor the desired cis or trans aminoalcohol.

A variety of reducing agents and conditions can be employed. For instance, the reduction of cyclic ketones with lithium dispersion and hydrated transition metal salts (e.g., FeCl₂·4H₂O) has been shown to be highly stereoselective, yielding the thermodynamically more stable alcohol. organic-chemistry.org In the case of 2-substituted cyclohexanones, this often corresponds to the equatorial alcohol. Biocatalytic reductions using whole-cell systems like Saccharomyces cerevisiae have also been successfully applied to the stereoselective reduction of 2-substituted cyclohexanones, producing hydroxylated products with very high enantiomeric purity (>99% ee). nih.gov The choice of the specific yeast strain and reaction conditions can influence which diastereomer is formed. Transition metal-catalyzed asymmetric transfer hydrogenation (ATH) of β-amino ketones is another powerful tool for accessing γ-amino alcohols with high diastereoselectivity. rsc.org

Table 2: Stereoselective Reduction Methods for Cyclohexanone Derivatives
Precursor TypeMethod/ReagentStereoselectivityKey FeatureReference
2-Substituted CyclohexanoneSaccharomyces cerevisiae>99% eeEnzymatic reduction provides high enantiopurity. nih.gov
β-Amino KetoneIr/amino acid amide complex (ATH)High dr (e.g., 96:4)Catalyst-controlled diastereoselection for anti-products. rsc.org
Cyclic KetonesLi and FeCl₂·4H₂OHigh (favors thermodynamic product)Simple, efficient reduction to the more stable alcohol isomer. organic-chemistry.org

The chiral pool refers to the collection of abundant, inexpensive, enantiopure compounds from nature, such as amino acids, sugars, and terpenes, which can be used as starting materials in synthesis. wikipedia.org This strategy leverages the pre-existing stereocenters of the natural product to build more complex chiral molecules, avoiding the need for an asymmetric induction step.

For the synthesis of cyclohexyl aminoalcohols, a suitable chiral precursor would contain a six-membered ring or be readily cyclized to form one. For example, derivatives of quinic acid or shikimic acid, which are hydroxylated cyclohexane carboxylic acids found in the chiral pool, could serve as starting points. Synthetic transformations would be required to manipulate the existing functional groups, introduce the methylamino moiety at the correct position, and adjust the stereochemistry to match the (1S,2R) configuration. While synthetically demanding, this approach guarantees high enantiomeric purity if the chirality of the starting material is successfully transferred to the final product. wikipedia.org Another example involves the synthesis of chiral cyclohexyl-based amino alcohols by hydrogenating the phenyl rings of readily available chiral amino alcohols like 2-amino-2-phenylethanol, which can be derived from amino acids. polyu.edu.hk

Strategic Considerations for Achieving High Enantiomeric and Diastereomeric Purity

Achieving high levels of stereochemical purity is the central challenge in the synthesis of compounds like (1S,2R)-2-(Methylamino)cyclohexanol. Several strategic factors must be carefully considered and optimized.

Catalyst and Ligand Design: In catalyst-controlled reactions, such as ARO or asymmetric hydrogenations, the structure of the chiral ligand is paramount. The ligand creates a chiral environment around the metal center, which is responsible for differentiating between enantiotopic faces or groups of the substrate. For instance, in the asymmetric ring-opening of epoxides, the enantioselectivity is highly dependent on the steric and electronic properties of the salen or BINOL ligand complexed to the metal. nih.goviitm.ac.in

Reaction Conditions: Parameters such as solvent, temperature, and pressure can have a profound impact on stereoselectivity. Solvents can influence the conformation of the catalyst-substrate complex, while temperature affects the energy difference between competing diastereomeric transition states. Lower temperatures often lead to higher selectivity. nih.gov

Substrate Control vs. Reagent Control: In systems with pre-existing chirality, such as the reduction of a chiral 2-(methylamino)cyclohexanone precursor, there can be a "matched" or "mismatched" interaction between the substrate's inherent stereochemical preference and the preference of the chiral reagent. rsc.org Choosing a reagent that enhances the natural diastereoselectivity (a matched case) is crucial for achieving high purity.

Purification and Resolution: Even in highly selective reactions, the final product may contain minor amounts of other stereoisomers. Classical resolution or chromatographic separation on a chiral stationary phase can be employed to enhance isomeric purity. In many cases, diastereomeric products can be separated by standard silica (B1680970) gel chromatography. Furthermore, products that are crystalline can often be purified to very high enantiomeric excess through recrystallization. westlake.edu.cnnih.gov

Applications of 1s,2r 2 Methylamino Cyclohexanol in Asymmetric Catalysis

Contributions to Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. Within this field, (1S,2R)-2-(methylamino)cyclohexanol provides a privileged chiral framework for the development of sophisticated catalysts that can induce high levels of stereoselectivity.

Design and Development of Bifunctional Organocatalysts Incorporating the Aminoalcohol Moiety

A key strategy in organocatalysis is the concept of bifunctional catalysis, where a single molecule possesses two distinct functional groups that work in concert to activate both the nucleophile and the electrophile in a reaction. The this compound structure is an ideal starting point for creating such catalysts. The secondary amine can be readily converted into a tertiary amine, which acts as a Lewis base, while the hydroxyl group can serve as a precursor to a hydrogen-bond donor moiety.

The most common bifunctional catalysts derived from amino alcohol scaffolds are thiourea-based catalysts. pugetsound.eduuva.es The synthesis of such a catalyst from this compound involves the reaction of its secondary amine with a suitable isothiocyanate, such as 3,5-bis(trifluoromethyl)phenyl isothiocyanate. This reaction forms a thiourea (B124793) group, which is an excellent hydrogen-bond donor, adjacent to the chiral backbone. The resulting molecule contains both a basic amine site (the tertiary methylamino group) and an acidic N-H group on the thiourea moiety. This arrangement allows the catalyst to simultaneously activate a nucleophile (e.g., by deprotonation or enamine formation) and an electrophile (e.g., through hydrogen bonding), often leading to highly organized, stereoselective transition states. pugetsound.eduresearchgate.net The synthesis of these catalysts is often straightforward and allows for modular design, where the electronic and steric properties can be fine-tuned by modifying the substituents on the thiourea group. researchgate.net

Stereoselective Michael Additions and Related Cascade Reactions

Bifunctional thiourea organocatalysts derived from chiral scaffolds similar to this compound have proven to be highly effective in promoting asymmetric Michael additions. uva.esbeilstein-journals.orgmdpi.com In a typical reaction, the thiourea group activates an α,β-unsaturated compound (the Michael acceptor), such as a nitroolefin, by forming two hydrogen bonds with the nitro group, increasing its electrophilicity. Simultaneously, the tertiary amine base on the catalyst scaffold deprotonates a pronucleophile (the Michael donor), such as a ketone or a 1,3-dicarbonyl compound, to generate a reactive enolate or enamine intermediate. This dual activation within the chiral environment of the catalyst directs the approach of the nucleophile to one face of the electrophile, resulting in the formation of the product with high diastereo- and enantioselectivity. researchgate.netbeilstein-journals.org

The power of these catalysts also extends to cascade reactions, where an initial Michael addition is followed by one or more subsequent transformations in a single pot. For example, the product of a Michael addition between a ketone and a nitroolefin is a γ-nitroketone. This intermediate can be induced to undergo an intramolecular cyclization, such as an aldol (B89426) or Mannich reaction, to construct complex cyclic systems with multiple stereocenters in a highly controlled manner. researchgate.net This approach is a powerful tool for rapidly building molecular complexity from simple starting materials.

The following table shows representative results for the Michael addition of various donors to β-nitrostyrene, illustrating the high efficiency and stereoselectivity achieved with bifunctional thiourea catalysts based on the cyclohexane-1,2-diamine scaffold, a structurally related framework.

EntryMichael DonorCatalyst Loading (mol%)SolventTime (h)Yield (%)d.r. (syn:anti)ee (%) (syn)
1Cyclohexanone (B45756)10Toluene249995:597
2Acetone10Toluene4885-94
3Diethyl Malonate5CH₂Cl₂1298-92
4Acetylacetone2Toluene/H₂O199-94
5Ethyl 2-oxocyclopentane carboxylate2Toluene298>99:198

Data is illustrative and compiled from studies on closely related thiourea catalysts based on the trans-1,2-cyclohexanediamine scaffold. uva.esbeilstein-journals.orgmdpi.com

Utility as a Chiral Building Block in Complex Molecule Synthesis

Beyond its role in the backbone of catalysts, this compound is a valuable chiral building block, often employed as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. nih.gov

The amino alcohol functionality of this compound can be readily converted into a rigid heterocyclic system, such as an oxazolidinone. This is typically achieved by reacting the amino alcohol with phosgene (B1210022) or a phosgene equivalent. The resulting oxazolidinone can then be acylated with a prochiral carboxylic acid derivative. The resulting N-acyl oxazolidinone places the substrate in a fixed, chiral environment. nih.gov

Deprotonation of this N-acyl oxazolidinone with a strong base generates a chiral enolate. The bulky and conformationally rigid auxiliary effectively shields one face of the enolate, forcing an incoming electrophile, such as an alkyl halide, to approach from the less hindered face. This process leads to highly diastereoselective alkylation at the α-carbon. nih.govunl.edu After the key bond-forming step, the auxiliary can be removed under mild hydrolytic conditions to reveal an enantiomerically enriched carboxylic acid, alcohol, or other functional group, having successfully transferred its stereochemical information to the product. This strategy has been used effectively in the synthesis of α-alkylated amino acids and other complex chiral molecules. unl.edu

The table below presents typical results for the diastereoselective alkylation of N-acyl oxazolidinones derived from chiral amino alcohol auxiliaries, demonstrating the high levels of stereocontrol that can be achieved.

EntryN-Acyl GroupElectrophileBaseYield (%)Diastereoselectivity (d.r.)
1PropanoylBenzyl bromideLDA85>99:1
2PropanoylAllyl iodideLDA82>99:1
3AcetylMethyl iodideNaHMDS9098:2
4PhenylacetylEthyl iodideLiHMDS7897:3

Data is representative of results achieved with analogous oxazolidinone auxiliaries derived from cyclic amino alcohols. nih.govunl.edu

Derivatization and Structural Modification of 1s,2r 2 Methylamino Cyclohexanol for Catalytic Design

N-Functionalization Strategies to Modulate Electronic and Steric Properties of the Amine

The secondary amine in (1S,2R)-2-(methylamino)cyclohexanol is a prime site for modification to alter the ligand's characteristics. N-functionalization can significantly impact the steric bulk and electronic nature of the nitrogen atom, which in turn influences how the ligand coordinates to a metal center and directs the stereochemical outcome of a catalyzed reaction.

Common N-functionalization strategies include N-alkylation and N-arylation. N-alkylation, often achieved through reaction with alkyl halides or reductive amination, can introduce a range of alkyl groups with varying steric demands. For instance, increasing the size of the N-alkyl substituent can create a more sterically hindered environment around a coordinated metal, which can be beneficial for enhancing enantioselectivity in certain reactions.

N-arylation introduces aromatic systems to the nitrogen atom, which can modulate the electronic properties of the amine through resonance and inductive effects. The introduction of electron-withdrawing or electron-donating substituents on the aryl ring can fine-tune the electron density at the nitrogen atom. This electronic tuning is crucial for optimizing the ligand's interaction with a metal catalyst.

Furthermore, the amine can be incorporated into heterocyclic structures or converted to amides or sulfonamides, introducing additional coordination sites or modifying its hydrogen-bonding capabilities. acs.org These modifications expand the potential applications of the resulting ligands in a wider array of catalytic transformations.

Table 1: Examples of N-Functionalized this compound Derivatives and Their Applications

N-SubstituentSynthetic MethodPotential Application
BenzylReductive amination with benzaldehydeAsymmetric transfer hydrogenation
Aryl (e.g., Phenyl)Buchwald-Hartwig aminationCross-coupling reactions
AcylReaction with acyl chlorides or anhydridesLigands for Lewis acid catalysis
SulfonylReaction with sulfonyl chloridesChiral auxiliaries and catalysts

This table presents hypothetical examples based on common organic synthesis reactions and is for illustrative purposes.

O-Functionalization and Protecting Group Chemistry of the Hydroxyl Group

The hydroxyl group of this compound offers another avenue for structural modification. O-functionalization can be used to introduce new coordinating groups, alter the ligand's solubility, or protect the hydroxyl group during subsequent synthetic transformations. uchicago.eduorganic-chemistry.org

Common O-functionalization reactions include etherification and esterification. Etherification, for example with alkyl halides in the presence of a base, can introduce a variety of alkyl or aryl groups. This can be used to create bidentate ligands where the ether oxygen can act as a second coordination site. Esterification, on the other hand, can introduce carbonyl functionalities that may also participate in coordination or hydrogen bonding.

Table 2: Common Protecting Groups for the Hydroxyl Group of this compound

Protecting GroupAbbreviationIntroduction ReagentsRemoval Conditions
TrimethylsilylTMSTrimethylsilyl chloride, triethylamineMild acid or fluoride (B91410) source
tert-ButyldimethylsilylTBDMStert-Butyldimethylsilyl chloride, imidazoleAcid or fluoride source
BenzylBnBenzyl bromide, sodium hydrideHydrogenolysis (H₂, Pd/C)
AcetylAcAcetic anhydride, pyridineMild base (e.g., K₂CO₃, MeOH)

This table provides examples of common protecting groups and their general conditions for introduction and removal.

Synthesis of Multidentate Ligands and Chiral Scaffolds Based on the this compound Core

The this compound framework serves as an excellent starting point for the synthesis of more complex multidentate ligands. ias.ac.inresearchgate.netresearchgate.net These ligands, which can bind to a metal center through multiple atoms, often exhibit enhanced stability and catalytic activity compared to their monodentate counterparts. ias.ac.in

One common strategy involves linking two this compound units together. This can be achieved by reacting the amine or hydroxyl functionalities with a difunctional linker molecule. For example, reacting the amine with a diacyl chloride can lead to the formation of a C₂-symmetric bis(amino alcohol) ligand. These multidentate structures can create a well-defined chiral pocket around a metal center, leading to high levels of stereocontrol in catalytic reactions.

Furthermore, the this compound core can be incorporated into larger, more rigid scaffold structures. researchgate.net This can be achieved through multi-step synthetic sequences that build upon the initial chiral framework. The resulting chiral scaffolds can be designed to present specific functional groups in a precise three-dimensional arrangement, making them highly effective in asymmetric catalysis. The development of such complex ligands is a key area of research in the field of catalytic design. ias.ac.in

Table 3: Examples of Multidentate Ligands Derived from this compound

Ligand TypeLinker/ModificationPotential Coordination Mode
Bidentate (N,O)Direct use of the parent compoundN,O-chelation
TridentateFunctionalization of the N- and O- positions with an additional donor groupN,O,X-chelation (X = another donor atom)
TetradentateDimerization via a linker connecting two unitsN,O,N',O'-chelation

This table illustrates the potential for creating multidentate ligands from the this compound core.

Computational and Theoretical Investigations of 1s,2r 2 Methylamino Cyclohexanol and Its Catalytic Systems

Quantum Mechanical Calculations for Structure and Reactivity Prediction (e.g., Density Functional Theory (DFT))

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure, geometry, and reactivity of (1S,2R)-2-(methylamino)cyclohexanol and its metallic complexes. DFT provides a robust framework for predicting molecular properties at a reasonable computational cost.

Researchers employ DFT to optimize the ground-state geometry of the ligand and its catalytic complexes. This process determines the most stable three-dimensional arrangement of atoms, providing crucial data on bond lengths, bond angles, and dihedral angles. For instance, in a metal-ligand complex, DFT can accurately predict the coordination geometry around the metal center, which is paramount for its catalytic function.

Furthermore, DFT is used to probe the reactivity of the catalytic system. By calculating the energies of frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), chemists can predict sites of nucleophilic and electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical reactivity and stability of the molecule.

Time-dependent DFT (TD-DFT) calculations are also employed to predict chiroptical properties, such as the Electronic Circular Dichroism (ECD) spectrum. researchgate.net By comparing the computationally predicted spectrum with the experimental one, the absolute configuration of the chiral ligand can be unequivocally confirmed. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Hypothetical Catalytic Intermediate

Property Calculated Value Significance
Ground State Energy -1250.45 Hartrees Provides a baseline for comparing the stability of different isomers or conformers.
HOMO-LUMO Gap 4.8 eV Indicates the kinetic stability and reactivity of the complex.
Key Bond Length (Metal-N) 2.15 Å Defines the coordination environment and influences catalytic activity.

These calculations allow for a detailed analysis of the catalyst's structure, helping to build a foundational understanding of its potential reactivity and stereodirecting capabilities. nih.gov

Molecular Dynamics Simulations to Understand Chiral Catalytic System Behavior

While QM methods are excellent for static structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of the catalytic system in a condensed phase, such as in a solvent. tudelft.nl MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of the system at the atomic level.

For a catalytic system involving this compound, MD simulations can reveal:

Conformational Flexibility: The cyclohexane (B81311) ring and the methylamino group are not rigid. MD simulations can map the conformational landscape of the ligand, identifying the most populated conformations in solution and how they might change upon binding to a metal or substrate.

Solvent Effects: The solvent can play a crucial role in catalysis by stabilizing or destabilizing transition states and intermediates. MD simulations explicitly model solvent molecules, showing how they arrange around the catalytic complex and influence its dynamics and reactivity.

Substrate Binding: MD can simulate the process of a substrate molecule approaching and binding to the catalytic site. This can help identify the predominant binding modes and the initial interactions that lead to the stereoselective transition state.

By analyzing the trajectories from MD simulations, researchers can calculate properties like radial distribution functions to understand solvation shells or root-mean-square fluctuations to identify flexible regions of the catalyst.

Mechanistic Insights into Stereoselective Transformations through Computational Modeling

One of the most powerful applications of computational modeling is to elucidate the detailed mechanism of a chemical reaction and, specifically, to understand the origin of stereoselectivity. nih.govwindows.net For a reaction catalyzed by a complex of this compound, this involves using QM methods, often DFT, to map out the potential energy surface of the reaction.

The process typically involves:

Locating Reactants and Products: The structures and energies of the starting materials and final products are calculated.

Identifying Intermediates: Any stable species that exist along the reaction pathway are identified and their geometries optimized.

Finding Transition States (TS): The highest energy point along the reaction coordinate between two species (e.g., reactant and intermediate) is the transition state. Locating the TS is crucial as its energy determines the activation barrier and thus the rate of the reaction.

To explain stereoselectivity, computational chemists model the pathways leading to both the (R) and (S) products. This means finding the respective transition states, often denoted as TS-R and TS-S. The difference in the activation energies (ΔG‡) between these two competing pathways determines the enantiomeric excess (ee) of the reaction. A lower energy barrier for one pathway means that the corresponding stereoisomer will be formed preferentially.

Table 2: Hypothetical Energy Profile for an Asymmetric Addition Reaction

Parameter Pathway to R-Product Pathway to S-Product Significance
Activation Energy (ΔG‡) 18.5 kcal/mol 20.9 kcal/mol The lower barrier for the R-pathway indicates it is the major product.
Energy Difference (ΔΔG‡) - 2.4 kcal/mol This difference corresponds to a high predicted enantiomeric excess.

These models can pinpoint the specific steric or electronic interactions in the transition state—such as hydrogen bonds or steric repulsion—that are responsible for stabilizing one pathway over the other, thereby explaining how the chirality of the this compound ligand is transferred to the product. nih.gov

Computational Approaches for Prediction and Rational Design of Improved Chiral Inducers

Beyond explaining existing results, computational chemistry is a predictive tool for the rational design of new and improved chiral catalysts based on the this compound scaffold. This in silico design process is significantly faster and more cost-effective than synthesizing and testing large libraries of compounds.

Computational strategies for catalyst improvement include:

Virtual Screening: A library of virtual analogs of the parent ligand is created by modifying substituents on the cyclohexane ring or the amino group. For example, the methyl group could be replaced with larger alkyl or aryl groups, or electron-donating/withdrawing groups could be added to the ring.

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a statistical relationship between the structural properties of the catalysts (descriptors) and their observed activity or selectivity. Once a reliable model is built, the performance of new, unsynthesized catalysts can be predicted.

Mechanism-Based Design: Using the mechanistic understanding gained from methods described in section 6.3, modifications can be proposed to selectively enhance the key interactions that favor the desired stereochemical outcome or to introduce new beneficial interactions. For example, if a hydrogen bond is found to be crucial in the rate-determining transition state, modifications can be made to strengthen this interaction.

Free Energy Perturbation (FEP) is another advanced technique that can predict the change in binding affinity or catalytic efficiency resulting from a small structural change to the ligand, guiding the rational design of more potent analogs. This predictive power allows chemists to focus their synthetic efforts on the most promising candidates, accelerating the development of next-generation chiral catalysts.

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